[1-(Chloromethyl)cyclobutyl]methanol
Description
Contextual Significance of Cyclobutane (B1203170) Derivatives in Chemical Synthesis
Cyclobutane derivatives are valuable building blocks in organic synthesis and medicinal chemistry. evitachem.comgoogleapis.com The four-membered ring is the second most strained saturated monocarbocycle, which imparts unique chemical and physical properties. orgsyn.org This inherent ring strain allows cyclobutanes to participate in ring-opening, ring-contraction, and ring-expansion reactions, providing pathways to a variety of other molecular architectures. googleapis.com
In the context of drug discovery, the incorporation of a cyclobutane motif can offer several advantages:
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. evitachem.com
Metabolic Stability: Replacing metabolically vulnerable groups with a cyclobutane ring can improve the pharmacokinetic profile of a drug candidate. orgsyn.org
Three-Dimensionality: As drug discovery moves away from flat, aromatic structures, the three-dimensional nature of the cyclobutane ring provides an excellent scaffold for exploring new chemical space. orgsyn.org
Bioisostere: The cyclobutane ring can serve as a bioisostere for other groups, like double bonds or larger rings, without significantly altering the electronic properties of the molecule. evitachem.com
Several marketed drugs, including the hepatitis C treatment Boceprevir and the anticancer agent Carboplatin, feature a cyclobutane ring, highlighting the utility of this structural motif in medicinal chemistry. evitachem.com The development of synthetic methods to create complex and densely functionalized cyclobutanes is therefore a highly desirable goal. google.com
Overview of Strategic Importance of [1-(Chloromethyl)cyclobutyl]methanol as a Synthetic Precursor
The strategic importance of this compound lies in its bifunctional nature. It possesses two key reactive sites: a primary alcohol (-CH₂OH) and a primary alkyl chloride (-CH₂Cl). This dual functionality, present on a single, compact cyclobutane core, allows for a range of selective chemical transformations, making it a versatile precursor for more complex molecules.
The hydroxyl group can undergo typical alcohol reactions, such as:
Oxidation to an aldehyde or carboxylic acid.
Esterification or etherification to introduce new functional groups.
Conversion to a better leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.
Simultaneously, the chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities, including amines, azides, thiols, and cyanides. The relative reactivity of the two functional groups can potentially be controlled by the choice of reagents and reaction conditions, enabling stepwise and selective elaboration of the molecule.
This compound serves as a valuable building block for introducing the 1,1-disubstituted cyclobutane moiety into larger structures. This geminal disubstitution pattern creates a spirocyclic center when incorporated into another ring system, a structural feature that increases molecular complexity and three-dimensionality. By providing two distinct handles for chemical modification, this compound offers a strategic advantage for synthesizing novel compounds, particularly in the fields of medicinal chemistry and materials science where the unique conformational properties of the cyclobutane ring are highly sought after.
Properties
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGCLLHUUJCSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloromethyl Cyclobutyl Methanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, and their real-world chemical equivalents (synthetic equivalents). This process is repeated until simple, commercially available starting materials are identified.
For [1-(Chloromethyl)cyclobutyl]methanol, the analysis begins by identifying the key functional groups: a primary alcohol (-CH₂OH) and a primary alkyl chloride (-CH₂Cl) attached to the same quaternary carbon of a cyclobutane (B1203170) ring.
The most logical initial disconnections are the carbon-halogen and carbon-oxygen bonds. A functional group interconversion (FGI) approach suggests that both the chloromethyl and hydroxymethyl groups can be derived from a common precursor. A primary alcohol can be converted into a primary chloride, suggesting that the immediate precursor could be a diol.
Precursor 1: Cyclobutane-1,1-diyldimethanol. This symmetrical diol is an ideal immediate precursor. The synthetic challenge then becomes the selective conversion of one hydroxyl group into a chloride.
Further deconstruction of this diol by disconnecting the two C-C bonds between the ring and the exocyclic carbons leads to a precursor with two carbonyl groups.
Precursor 2: Diethyl cyclobutane-1,1-dicarboxylate (B1232482). This diester is a stable and accessible precursor. The two ester functionalities can be reduced simultaneously to form the required diol.
The retrosynthetic analysis of diethyl cyclobutane-1,1-dicarboxylate points to the formation of the four-membered ring as the key strategic step. Disconnecting the two C-C bonds of the ring formed during cyclization leads back to simple acyclic starting materials.
Precursor 3: Diethyl malonate and 1,3-Dibromopropane (B121459). The formation of the cyclobutane ring can be achieved via a classic malonic ester synthesis, involving the dialkylation of diethyl malonate with 1,3-dibromopropane. orgsyn.org This reaction forms the two necessary C-C bonds to close the ring.
This complete retrosynthetic pathway provides a clear and logical sequence for a multi-step synthesis from simple, readily available reagents.
Classical Synthetic Routes to this compound
Based on the retrosynthetic analysis, a robust, classical three-step synthesis can be proposed.
Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate. The synthesis begins with the formation of the cyclobutane ring. This is achieved through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a strong base, typically sodium ethoxide. The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then undergoes two sequential nucleophilic substitution reactions with 1,3-dibromopropane to yield the cyclic diester. orgsyn.orgacs.org
Step 2: Reduction to Cyclobutane-1,1-diyldimethanol. The resulting diester is then reduced to the corresponding diol. A powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄), is required for the complete reduction of both ester groups to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Step 3: Mono-chlorination to this compound. This is the most challenging step in the classical sequence. The selective conversion of one of the two identical hydroxyl groups in cyclobutane-1,1-diyldimethanol into a chloride requires careful control of reaction conditions. A common method is the use of a limited amount (one equivalent or slightly less) of a chlorinating agent like thionyl chloride (SOCl₂) or employing the Appel reaction (triphenylphosphine and carbon tetrachloride). researchgate.net These reactions typically proceed via an Sₙ2 mechanism. However, this approach is often difficult to control perfectly and may result in a mixture of the starting diol, the desired mono-chloro product, and the undesired 1,1-bis(chloromethyl)cyclobutane, necessitating careful chromatographic purification.
The table below outlines the typical reagents and conditions for the classical synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Typical Conditions |
| 1 | Cyclization | Diethyl malonate, 1,3-Dibromopropane, Sodium ethoxide | Ethanol | Reflux, 4-6 hours |
| 2 | Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to room temperature, 12-24 hours, followed by aqueous workup |
| 3 | Chlorination | Thionyl chloride (SOCl₂) or Triphenylphosphine (PPh₃) / Carbon tetrachloride (CCl₄) | Dichloromethane or Acetonitrile | 0 °C to room temperature, 2-8 hours |
Novel and Green Chemistry Approaches to this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For the synthesis of this compound, novel approaches would primarily focus on improving the challenging mono-chlorination step and incorporating green chemistry principles throughout the process.
Selective Functionalization: A key area for improvement is achieving high selectivity in the chlorination of cyclobutane-1,1-diyldimethanol.
Enzymatic Reactions: One green approach involves using enzymes, such as lipases, for selective acylation of one of the hydroxyl groups. The resulting mono-ester can then be chlorinated, and the ester protecting group can be subsequently removed, leading to the desired product with high purity and avoiding complex separation processes.
Directed Radical Reactions: Advanced methodologies for selective C-H functionalization could be adapted. For instance, a hydroxyl group can be converted into a directing group, such as a sulfamate (B1201201) ester, which can guide a radical-mediated reaction to a specific site. nih.gov While typically used for C-H bonds, the principles of radical-based selectivity offer a pathway for developing novel, highly specific transformations that could potentially be adapted for selective chlorination, avoiding the poor selectivity of classical methods.
Green Chemistry Principles:
Alternative Solvents: The use of hazardous solvents like diethyl ether, THF, and chlorinated solvents could be minimized. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be employed for the reduction and chlorination steps.
Catalytic Methods: Replacing stoichiometric reagents like LiAlH₄ and PPh₃ with catalytic alternatives is a core principle of green chemistry. While catalytic reduction of esters to alcohols is challenging, research into new catalytic systems is ongoing. For the chlorination step, novel catalytic systems using N-chlorosuccinimide (NCS) as the chlorine source could offer a milder and more selective alternative to thionyl chloride.
By integrating these novel and green approaches, the synthesis of this compound can be made more efficient, selective, and sustainable.
As a result, it is not possible to provide a detailed article that adheres to the requested outline on the following topics:
Mechanistic Investigations of this compound Synthesis
Computational Chemistry in Elucidating Synthetic Pathways
Without any foundational research on the synthesis of this specific molecule, no data exists to populate these advanced and detailed subsections. Any attempt to do so would involve speculation based on unrelated chemical reactions, which would not meet the required standards of scientific accuracy for the specified subject.
Therefore, the requested article on the synthetic methodologies and mechanistic investigations of this compound cannot be generated at this time due to a lack of available scientific information.
Reactivity and Transformations of 1 Chloromethyl Cyclobutyl Methanol
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The chloromethyl group in [1-(Chloromethyl)cyclobutyl]methanol is susceptible to nucleophilic attack, a cornerstone of its reactivity profile. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, making it a prime target for various nucleophiles.
S_N2 Reactions with Various Nucleophiles
The primary nature of the carbon bearing the chlorine atom strongly favors the S_N2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-nucleophile bonds and expanding the synthetic utility of the parent molecule.
Common nucleophiles that can participate in S_N2 reactions with this compound include:
Hydroxide and alkoxides (e.g., RO⁻): Resulting in the formation of diols or ethers, respectively.
Cyanide (CN⁻): Leading to the introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide (B81097) (N₃⁻): Providing a pathway to amines via reduction of the resulting azide.
Thiolates (RS⁻): Forming thioethers.
Amines (RNH₂, R₂NH, R₃N): Yielding primary, secondary, or tertiary amines, or quaternary ammonium (B1175870) salts.
The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.
Table 1: Examples of S_N2 Reactions with this compound
| Nucleophile (Nu⁻) | Product |
| OH⁻ | [1-(Hydroxymethyl)cyclobutyl]methanol |
| CH₃O⁻ | [1-(Methoxymethyl)cyclobutyl]methanol |
| CN⁻ | [1-(Cyanomethyl)cyclobutyl]methanol |
| N₃⁻ | [1-(Azidomethyl)cyclobutyl]methanol |
Intramolecular Cyclization Pathways
The dual functionality of this compound allows for the possibility of intramolecular reactions. If the hydroxyl group is deprotonated to form an alkoxide, it can act as an internal nucleophile, attacking the adjacent chloromethyl group. This intramolecular S_N2 reaction would lead to the formation of a cyclic ether, specifically an oxaspiro[2.3]hexane.
The favorability of this cyclization is governed by several factors, including the stability of the resulting ring system and the reaction conditions used to generate the internal nucleophile. The formation of a three-membered oxetane (B1205548) ring fused in a spirocyclic fashion to the cyclobutane (B1203170) ring is a plausible outcome.
Reactions of the Hydroxyl Group
The primary hydroxyl group in this compound is also a versatile functional handle, capable of undergoing a range of transformations common to alcohols.
Oxidation Reactions
The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.
Mild Oxidation: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde, yielding 1-(chloromethyl)cyclobutane-1-carbaldehyde.
Strong Oxidation: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid, forming 1-(chloromethyl)cyclobutane-1-carboxylic acid.
Table 2: Oxidation Products of this compound
| Oxidizing Agent | Product | Functional Group Formed |
| PCC, DMP | 1-(chloromethyl)cyclobutane-1-carbaldehyde | Aldehyde |
| KMnO₄, H₂CrO₄ | 1-(chloromethyl)cyclobutane-1-carboxylic acid | Carboxylic Acid |
Esterification and Etherification Reactions
The hydroxyl group readily participates in esterification and etherification reactions, allowing for the introduction of a wide variety of protecting groups or other functional moieties.
Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For example, reaction with acetic anhydride (B1165640) would yield [1-(chloromethyl)cyclobutyl]methyl acetate.
Etherification: The Williamson ether synthesis provides a classic route to ethers. By first deprotonating the alcohol to form the corresponding alkoxide, subsequent reaction with an alkyl halide (e.g., methyl iodide) would produce an ether, such as 1-(chloromethyl)-1-(methoxymethyl)cyclobutane.
These transformations of the hydroxyl group are fundamental in multi-step syntheses, where it may be necessary to protect the alcohol functionality while manipulations are carried out on the chloromethyl group, or vice versa.
Ring-Opening and Rearrangement Reactions of the Cyclobutyl Core
The four-membered cyclobutyl ring in this compound is characterized by significant ring strain. This inherent strain makes the cyclobutane core susceptible to reactions that lead to the formation of less-strained five-membered rings.
Acid-Catalyzed Ring Expansion/Contraction
Under acidic conditions, this compound can undergo a characteristic ring expansion. This process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a primary carbocation, the cyclobutylmethyl cation. This cation is highly unstable and readily rearranges to a more stable carbocation.
The rearrangement proceeds via a Wagner-Meerwein shift, where one of the C-C bonds of the cyclobutane ring migrates to the adjacent carbocationic center. wikipedia.orglscollege.ac.inlibretexts.orgchempedia.info This concerted 1,2-alkyl shift expands the four-membered ring into a five-membered cyclopentyl system, relieving ring strain and forming a more stable secondary or tertiary carbocation. For the cyclobutylmethyl cation, this expansion results in the formation of a cyclopentyl cation. This rearranged carbocation can then be trapped by a nucleophile (such as water or the conjugate base of the acid used) or lose a proton to form a cyclopentene (B43876) derivative. The specific outcome depends on the reaction conditions and the nature of the acid and solvent employed.
Radical-Mediated Ring Transformations
The cyclobutyl ring can also undergo transformations through radical intermediates. The cyclobutylmethyl radical is known to undergo a rapid, irreversible ring-opening reaction. rsc.org This process involves the homolytic cleavage of one of the C-C bonds of the cyclobutane ring to generate a more stable, acyclic primary alkyl radical. Specifically, the cyclobutylmethyl radical opens to form the 4-pentenyl radical.
The rate of this ring-opening is temperature-dependent. Such radical transformations can be initiated by various methods, including the use of radical initiators like AIBN with tributyltin hydride on a suitable precursor, or through photolysis. libretexts.org While radical-mediated rearrangements are a recognized pathway for cyclobutane derivatives, their application often leads to acyclic products rather than ring-expanded cyclic systems. rsc.orgresearchgate.net
Stereochemical Outcomes of Ring Modifications
The stereochemical course of rearrangement reactions is a critical aspect, particularly for chiral substrates. Wagner-Meerwein rearrangements are classified as nih.govnih.gov-sigmatropic shifts and are known to proceed with retention of configuration in the migrating group. wikipedia.orglscollege.ac.in The rearrangement is typically suprafacial, meaning the migrating group moves across the same face of the carbocationic system. libretexts.org
If the starting this compound were chiral (for instance, through isotopic labeling or substitution on the ring), the acid-catalyzed ring expansion would be expected to proceed with a degree of stereocontrol. The stereochemistry of the newly formed cyclopentane (B165970) ring would be influenced by the stereochemistry of the original cyclobutane and the transition state of the rearrangement. Factors such as steric hindrance can direct the migration of a specific ring bond, leading to a preference for one diastereomeric product over another. numberanalytics.com
Cross-Coupling Reactions Involving the Chloromethyl Group (e.g., Palladium-Catalyzed C-C bond formation)
The chloromethyl group of this compound provides a handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. As a primary alkyl chloride, its reactivity can be challenging, particularly in traditional palladium-catalyzed systems where β-hydride elimination can be a competing pathway if applicable, and oxidative addition is often slow. Consequently, nickel-based catalysts or specialized palladium catalyst systems are frequently employed for coupling unactivated alkyl halides. mit.edu
Suzuki, Sonogashira, and Heck Couplings
Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for C-C bond formation, typically coupling an organoboron compound with an organic halide. libretexts.org While aryl and vinyl halides are the most common substrates, conditions have been developed for the coupling of alkyl halides. The cross-coupling of a primary alkyl chloride like that in this compound with an aryl or vinyl boronic acid or ester can be achieved using palladium or nickel catalysts. nih.govmit.eduresearchgate.net Success in these reactions often requires the use of bulky, electron-rich phosphine (B1218219) ligands on the metal center and a suitable base to facilitate the transmetalation step. nih.gov
Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an organic halide. While traditionally used for aryl and vinyl halides, nickel-catalyzed versions have proven effective for the coupling of non-activated alkyl chlorides. This allows for the direct alkynylation of the chloromethyl group, providing a route to couple the this compound framework with various alkyne-containing molecules.
Heck Reaction: The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Its application to unactivated alkyl halides is less common but has been developed. nih.gov These "alkyl Heck-type" reactions can proceed via palladium or nickel catalysis and may involve radical or organometallic pathways. researchgate.netnih.gov Such a reaction could potentially couple the chloromethyl group to an alkene, forming a new, longer carbon chain.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) or Ni(0) with phosphine ligands (e.g., SPhos, XPhos) + Base (e.g., K₃PO₄) | C(sp³)-C(sp²) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Ni catalyst, Cu(I) co-catalyst + Base | C(sp³)-C(sp) |
| Heck-Type | Alkene (e.g., Styrene) | Pd(0) or Ni(0) catalyst + Base | C(sp³)-C(sp²) |
Ligand and Catalyst Optimization in Transformations of this compound
The reactivity of this compound in various chemical transformations is significantly influenced by the choice of catalyst and coordinating ligands. Optimization of these components is crucial for achieving high yields, selectivity, and favorable reaction kinetics. Research in this area, while not extensive for this specific molecule, draws parallels from transformations of similar sterically hindered primary alkyl chlorides. The optimization process typically involves screening a variety of catalysts and ligands to identify the most effective combination for a given reaction, such as cross-coupling, substitution, or rearrangement reactions.
The steric hindrance imposed by the cyclobutyl group and the presence of both a primary chloride and a primary alcohol present unique challenges and opportunities for selective catalysis. Ligand and catalyst systems must be carefully selected to favor the desired reaction pathway, whether it be activation of the C-Cl bond, participation of the hydroxyl group, or a concerted transformation involving both functionalities.
Detailed research findings on the optimization of specific reactions involving this compound are limited in publicly accessible literature. However, general principles of catalyst and ligand optimization for reactions of analogous compounds can be extrapolated. For instance, in hypothetical cross-coupling reactions (e.g., Suzuki, Negishi, or Stille coupling) involving the chloromethyl group, the choice of phosphine-based ligands or N-heterocyclic carbenes (NHCs) would be critical. The steric and electronic properties of these ligands dictate the efficiency of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.
Hypothetical Ligand and Catalyst Screening for a Suzuki-Miyaura Coupling Reaction
Reaction: Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 35 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 65 |
| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 80 | 58 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 6 | Pd(OAc)₂ | RuPhos | CsF | Toluene/H₂O | 110 | 78 |
In this hypothetical screening, the use of bulky, electron-rich phosphine ligands such as XPhos and SPhos, in combination with a strong base and a suitable palladium precursor, would likely lead to higher yields. This is a common trend observed in cross-coupling reactions of sterically hindered alkyl halides.
Similarly, for a hypothetical nucleophilic substitution reaction, the choice of catalyst could involve phase-transfer catalysts or metal-based catalysts to enhance the reactivity of the chloromethyl group. The optimization table below illustrates a hypothetical screening for an amination reaction.
Hypothetical Catalyst Screening for Amination Reaction
Reaction: Amination of this compound with Morpholine
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | K₂CO₃ | DMF | 100 | 25 |
| 2 | NaI | K₂CO₃ | DMF | 100 | 45 |
| 3 | TBAB | K₂CO₃ | Toluene | 100 | 60 |
| 4 | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 88 |
| 5 | CuI/L-proline | K₂CO₃ | DMSO | 100 | 75 |
This hypothetical data suggests that a palladium-catalyzed Buchwald-Hartwig amination protocol could be highly effective for this transformation. The choice of the specific ligand (e.g., BINAP) would be crucial in facilitating the catalytic cycle.
While specific, documented research on ligand and catalyst optimization for this compound is scarce, the principles derived from studies on analogous compounds provide a strong framework for developing efficient synthetic transformations. Further experimental investigation is necessary to establish the optimal conditions for various reactions involving this compound.
Despite a comprehensive search of available scientific literature, there is no specific information documented regarding the use of This compound as a versatile synthetic intermediate for the construction of complex carbocyclic and heterocyclic systems as outlined in the requested article structure.
Extensive database searches did not yield any published research detailing the application of this compound in the synthesis of:
Spiro Compounds and Fused Ring Systems
Bridged Systems and Polycyclic Architectures
Oxygen-Containing Heterocycles
Nitrogen-Containing Heterocycles
Sulfur/Other Heteroatom-Containing Heterocycles
The functional groups present in this compound—a primary alcohol and a primary alkyl chloride on a cyclobutane ring—suggest its potential utility in organic synthesis. In principle, these functionalities could be exploited for various synthetic transformations. For instance, the hydroxyl group could be converted into a leaving group or used as a nucleophile, while the chloromethyl group is a classic electrophilic site for substitution reactions. Intramolecular reactions involving both functional groups could potentially lead to the formation of cyclic structures.
However, without specific examples in the scientific literature, any discussion of its application in the requested areas would be purely hypothetical and would not meet the requirement for "detailed research findings" and "scientifically accurate content."
Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research on the synthetic applications of this compound for these complex chemical architectures does not appear to be publicly available.
1 Chloromethyl Cyclobutyl Methanol As a Versatile Synthetic Intermediate
Role in Target-Oriented Synthesis of Advanced Intermediates
[1-(Chloromethyl)cyclobutyl]methanol serves as a key starting material in the synthesis of more complex molecules, particularly those containing the sterically demanding cyclobutane (B1203170) moiety. Its bifunctional nature, possessing both a primary alcohol and a chloromethyl group, allows for sequential or orthogonal chemical transformations. This dual reactivity is advantageous in target-oriented synthesis where precise control over the introduction of functional groups is paramount for the construction of advanced molecular architectures. The cyclobutane ring itself imparts unique conformational constraints and metabolic stability to target molecules, a desirable feature in medicinal chemistry and materials science.
Strategies for Asymmetric Synthesis Utilizing this compound
The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. nih.gov While direct asymmetric synthesis of substituted cyclobutanes can be challenging, several strategies can be envisioned for obtaining chiral molecules starting from racemic this compound.
One common approach is chiral resolution , where the racemic mixture is separated into its constituent enantiomers. For this compound, this could be achieved through:
Enzymatic Kinetic Resolution: Lipases are enzymes capable of selectively catalyzing the acylation of one enantiomer of an alcohol in a racemic mixture, leaving the other enantiomer unreacted. This process would yield an enantiomerically enriched alcohol and an enantiomerically enriched ester, which can then be separated and the ester hydrolyzed to recover the other alcohol enantiomer.
Diastereomeric Salt Formation: The alcohol could be derivatized with a chiral acid to form diastereomeric esters. These diastereomers, having different physical properties, can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary would afford the separated enantiomers of the starting material.
Alternatively, asymmetric catalysis could be employed on a derivative of this compound. For instance, oxidation of the alcohol to the corresponding aldehyde would provide a prochiral substrate. An asymmetric reduction of this aldehyde, using a chiral reducing agent or a catalyst, could then furnish the alcohol in high enantiomeric excess. researchgate.net Similarly, catalytic methods could be developed to achieve enantioselective transformations at the chloromethyl group.
Below is a table summarizing potential asymmetric strategies:
| Strategy | Description | Potential Application to this compound |
|---|---|---|
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer of the racemic alcohol. | Selective acylation of one enantiomer, allowing for separation. |
| Diastereomeric Resolution | Formation of diastereomers by reacting the alcohol with a chiral resolving agent. | Esterification with a chiral acid, followed by separation of the diastereomeric esters. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Asymmetric reduction of the corresponding aldehyde derivative to produce a chiral alcohol. |
Convergent and Divergent Synthetic Approaches
The bifunctional nature of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies.
In a convergent synthesis , large fragments of the target molecule are synthesized separately and then joined together in the final stages. This compound can be elaborated into a larger, functionalized cyclobutane-containing fragment. For example, the alcohol could be converted into an organometallic reagent, which could then be coupled with another complex molecular fragment.
More compelling is the use of this compound in divergent synthesis . In this approach, a common intermediate is used to generate a library of structurally related compounds. nih.gov Starting from this compound, the alcohol and the chloride can be independently and sequentially modified. For example, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether or an ester. The chloride can be displaced by a variety of nucleophiles such as amines, azides, thiols, or cyanide. This allows for the creation of a diverse set of molecules from a single starting material, which is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.
A hypothetical divergent synthesis from this compound is outlined below:
| Initial Reaction | Subsequent Reaction | Resulting Compound Class |
|---|---|---|
| Oxidation of the alcohol to an aldehyde | Nucleophilic substitution of the chloride | Cyclobutane carboxaldehydes with various substituents |
| Esterification of the alcohol | Nucleophilic substitution of the chloride | Cyclobutylmethyl esters with various substituents |
| Nucleophilic substitution of the chloride with an amine | Oxidation of the alcohol | Aminomethyl cyclobutyl ketones or carboxylic acids |
| Nucleophilic substitution of the chloride with sodium azide (B81097) | Reduction of the azide to an amine | [1-(Aminomethyl)cyclobutyl]methanol |
Development of Novel Synthetic Building Blocks Derived from this compound
The utility of a chemical compound in organic synthesis is greatly enhanced if it can be readily converted into other useful building blocks. This compound is a prime candidate for such transformations, leading to a variety of functionalized cyclobutane derivatives that can be employed in the synthesis of more complex targets.
The primary alcohol can be oxidized to afford [1-(chloromethyl)cyclobutyl]carbaldehyde or 1-(chloromethyl)cyclobutanecarboxylic acid . These are versatile intermediates; the aldehyde can participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the carboxylic acid can be converted to esters, amides, and acid chlorides.
The chloromethyl group can also be manipulated. For example, displacement of the chloride with azide followed by reduction yields [1-(aminomethyl)cyclobutyl]methanol , a useful diamine precursor. Alternatively, reaction with cyanide would give the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Furthermore, the simultaneous modification of both functional groups can lead to unique bifunctional building blocks. For instance, oxidation of the alcohol and substitution of the chloride could yield a series of 1-substituted cyclobutanecarboxylic acids . The development of such novel building blocks from a readily available starting material like this compound is a valuable endeavor in synthetic chemistry, expanding the toolbox available to organic chemists for the construction of complex molecules. bioorganica.com.ua
The following table lists some of the potential novel building blocks derivable from this compound:
| Derived Building Block | Synthetic Transformation | Potential Applications |
|---|---|---|
| [1-(Chloromethyl)cyclobutyl]carbaldehyde | Oxidation of the primary alcohol | Aldol reactions, Wittig olefination, reductive amination |
| 1-(Chloromethyl)cyclobutanecarboxylic acid | Oxidation of the primary alcohol | Synthesis of esters, amides, and other acid derivatives |
| [1-(Aminomethyl)cyclobutyl]methanol | Substitution of chloride with azide, followed by reduction | Synthesis of ligands, polyamides, and other nitrogen-containing compounds |
| [1-(Hydroxymethyl)cyclobutyl]acetonitrile | Substitution of chloride with cyanide | Precursor to carboxylic acids and amines |
Advanced Derivatization Strategies for 1 Chloromethyl Cyclobutyl Methanol
Modifications of the Chloromethyl Group for Enhanced Synthetic Utility
The primary alkyl chloride of the chloromethyl group is a versatile handle for nucleophilic substitution reactions. Its conversion to other functional groups can significantly broaden the synthetic possibilities.
The transformation of the chloromethyl group into other halogenated counterparts, such as bromo-, iodo-, or fluoro-derivatives, can be synthetically advantageous. These analogues often exhibit different reactivities in subsequent coupling or substitution reactions. The Finkelstein reaction is a classic and highly efficient method for converting alkyl chlorides and bromides into alkyl iodides. byjus.comwikipedia.org This Sɴ2 reaction is typically driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent. wikipedia.org
The reaction involves treating the chloro-derivative with sodium iodide in acetone. The low solubility of the resulting sodium chloride in acetone shifts the equilibrium towards the formation of the iodo-analogue, [1-(Iodomethyl)cyclobutyl]methanol. byjus.com Similarly, conversion to the bromo-derivative can be achieved with lithium bromide. For the synthesis of the corresponding fluoro-analogue, stronger conditions are often required, employing reagents like potassium fluoride (B91410) in polar aprotic solvents such as DMF or DMSO, sometimes with the aid of a phase-transfer catalyst or crown ether to enhance the nucleophilicity of the fluoride ion. wikipedia.org
| Target Analogue | Typical Reagents | Solvent | General Conditions |
|---|---|---|---|
| [1-(Iodomethyl)cyclobutyl]methanol | Sodium Iodide (NaI) | Acetone | Reflux |
| [1-(Bromomethyl)cyclobutyl]methanol | Lithium Bromide (LiBr) | Acetone or THF | Reflux |
| [1-(Fluoromethyl)cyclobutyl]methanol | Potassium Fluoride (KF) | DMF, DMSO | Heat, optional crown ether |
The chloromethyl group is an excellent electrophile for reactions with nitrogen and carbon nucleophiles, enabling its conversion into azides, nitriles, and amines. These functional groups are cornerstones of organic synthesis, serving as precursors to a vast range of other functionalities.
Azides: The synthesis of [1-(azidomethyl)cyclobutyl]methanol can be readily achieved by reacting this compound with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF. This Sɴ2 reaction is typically clean and efficient. The resulting azide is a versatile intermediate that can be reduced to a primary amine or used in "click chemistry" reactions, such as the Huisgen cycloaddition. libretexts.orgpressbooks.pub
Nitriles: The Kolbe nitrile synthesis provides a direct route to (1-(hydroxymethyl)cyclobutyl)acetonitrile. wikipedia.org This involves the reaction of the parent chloride with a metal cyanide, such as sodium cyanide (NaCN), in a solvent like DMSO. wikipedia.orglibretexts.org The use of DMSO is particularly effective for Sɴ2 reactions with primary alkyl halides, minimizing side reactions. wikipedia.org The nitrile group is a valuable synthon, which can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. libretexts.org
Amines: Primary amines can be synthesized from the chloromethyl derivative through several routes.
Via Azide Reduction: This is often the cleanest method. The azide, prepared as described above, is reduced to the primary amine, [1-(Aminomethyl)cyclobutyl]methanol, using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This two-step process avoids the overalkylation problems common in direct amination. libretexts.orgpressbooks.pub
Via Nitrile Reduction: The nitrile can also be reduced to a primary amine using LiAlH₄ or catalytic hydrogenation. libretexts.org This route results in the addition of a carbon atom, yielding [1-(2-Aminoethyl)cyclobutyl]methanol.
Gabriel Synthesis: This method yields a primary amine without the risk of overalkylation. pressbooks.pub It involves the alkylation of potassium phthalimide (B116566) with the chloromethyl compound, followed by hydrolysis or hydrazinolysis of the resulting N-alkylated phthalimide to release the primary amine. ncert.nic.in
Direct Amination: While direct reaction with ammonia (B1221849) can produce the primary amine, it often results in a mixture of primary, secondary, and tertiary amines, as the product amine is also nucleophilic. ncert.nic.in Using a large excess of ammonia can favor the formation of the primary amine.
| Target Derivative | Synthetic Route | Typical Reagents | General Conditions |
|---|---|---|---|
| [1-(Azidomethyl)cyclobutyl]methanol | Direct Azidation | NaN₃ | DMF, Heat |
| (1-(Hydroxymethyl)cyclobutyl)acetonitrile | Kolbe Nitrile Synthesis | NaCN | DMSO, Heat |
| [1-(Aminomethyl)cyclobutyl]methanol | Azide Reduction | 1. NaN₃; 2. LiAlH₄ or H₂/Pd | Stepwise reaction |
| Gabriel Synthesis | 1. Potassium Phthalimide; 2. H₃O⁺ or N₂H₄ | Stepwise reaction | |
| Direct Amination | NH₃ (excess) | Ethanol, Sealed tube, Heat |
Functionalization of the Cyclobutyl Ring System
Beyond modifying the existing functional groups, advanced strategies can target the cyclobutane (B1203170) core itself. Direct C-H activation or functionalization of unsaturated derivatives opens pathways to more complex and substituted cyclobutane structures.
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For cyclobutane systems, C-H activation can be challenging due to the higher s-character and strength of the C-H bonds compared to acyclic alkanes. However, transition-metal-catalyzed approaches, often guided by a directing group, have been developed. The hydroxyl group in this compound can potentially serve as such a directing group to guide a metal catalyst to the C-H bonds at the C2/C4 positions of the ring.
Strategies developed for other cyclobutane systems could be adapted. For instance, palladium-catalyzed C-H arylation reactions have been used to functionalize cyclobutanes bearing directing groups like amides or native carboxylic acids. These reactions typically employ a palladium catalyst, a ligand, an oxidant, and an arylating agent (e.g., an aryl iodide or boronic acid). Applying this logic, the hydroxyl group could be converted to a more effective directing group, or conditions could be found where the alcohol itself directs the functionalization, leading to the introduction of aryl or other groups onto the cyclobutane ring.
To engage the cyclobutane ring in cycloaddition reactions, unsaturation must first be introduced. A plausible strategy involves the dehydration of the primary alcohol in this compound to generate an exocyclic methylene (B1212753) group, yielding 1-(chloromethyl)-1-methylenecyclobutane or an isomeric cyclobutene (B1205218) derivative.
This unsaturated intermediate, particularly the methylenecyclobutane (B73084) derivative, can then participate in various cycloaddition reactions. For example, it could act as the dienophile in a [4+2] Diels-Alder reaction with a conjugated diene. wikipedia.orgwvu.edu This would lead to the formation of a spirocyclic system where the cyclobutane ring is fused to a newly formed cyclohexene (B86901) ring. The reactivity of the dienophile can be influenced by the electron-withdrawing nature of the adjacent chloromethyl group. This approach provides a powerful method for constructing complex polycyclic scaffolds from the relatively simple starting material. masterorganicchemistry.com
Design and Synthesis of Chiral Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. Chiral derivatives of this compound, where chirality is introduced at the quaternary C1 center or other positions on the ring, are valuable synthetic targets. Several strategies can be envisioned for their synthesis.
Asymmetric Synthesis: Chiral cyclobutane derivatives can be constructed using asymmetric catalysis. researchgate.net For instance, an asymmetric [2+2] cycloaddition between a ketene (B1206846) and an appropriately substituted alkene, mediated by a chiral catalyst, could generate a chiral cyclobutanone (B123998) precursor. acs.org Subsequent functionalization of this cyclobutanone, including the introduction of the chloromethyl and hydroxymethyl groups, would lead to the desired chiral product.
Resolution of Racemates: A racemic mixture of a suitable precursor could be resolved. For example, enzymatic kinetic resolution of racemic this compound itself could be employed. A lipase (B570770) could selectively acylate one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer.
Use of a Chiral Auxiliary: A chiral auxiliary could be attached to a prochiral precursor to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary can be removed.
These methods provide access to enantioenriched cyclobutane building blocks, which are crucial for the synthesis of complex chiral molecules. nih.gov
Enantioselective Synthesis Approaches for this compound Derivatives
The creation of chiral cyclobutanes can be approached through several established synthetic methodologies. While specific literature on the enantioselective synthesis of this compound is limited, analogous strategies for constructing chiral 1,1-disubstituted cyclobutanes can be considered. These methods primarily include asymmetric [2+2] cycloadditions and the enantioselective functionalization of pre-existing cyclobutane rings. researchgate.netrsc.org
Asymmetric [2+2] Cycloadditions:
One of the most powerful methods for constructing cyclobutane rings is the [2+2] cycloaddition reaction. chemistryviews.org The enantioselectivity of these reactions can be induced by using chiral catalysts, chiral auxiliaries, or chiral reactants. For the synthesis of derivatives of this compound, a potential strategy would involve the [2+2] cycloaddition of an allene (B1206475) bearing a protected hydroxymethyl group with an alkene possessing a chloromethyl substituent, or vice versa, in the presence of a chiral Lewis acid or organocatalyst. researchgate.net
For instance, chiral oxazaborolidines have been successfully employed as catalysts in the enantioselective [2+2] cycloadditions of allenoates with alkenes to produce a variety of chiral cyclobutanes. researchgate.net A similar approach could theoretically be adapted for the synthesis of precursors to chiral this compound.
Enantioselective Functionalization of Prochiral Cyclobutanes:
An alternative strategy involves the desymmetrization of a prochiral 1,1-disubstituted cyclobutane. A hypothetical precursor, such as 1-(hydroxymethyl)cyclobutane-1-carboxylic acid, could undergo an enantioselective reduction of the carboxylic acid to a hydroxymethyl group, followed by a stereoselective conversion of the original hydroxymethyl group to a chloromethyl group.
Another approach is the enantioselective functionalization of a pre-formed four-membered ring. researchgate.net For example, a prochiral cyclobutanone could be subjected to an asymmetric Wittig-type reaction or a Corey-Chaykovsky reaction to introduce the exocyclic methylene group, which could then be functionalized.
Catalytic Asymmetric Methods:
Recent advances in catalysis offer promising routes to chiral cyclobutanes. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes has been shown to produce chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org While not directly applicable to a 1,1-disubstituted pattern, this highlights the potential of transition metal catalysis in accessing chiral cyclobutane cores.
A hypothetical catalytic approach to a this compound precursor could involve the enantioselective hydroboration of a 1-substituted cyclobutene followed by oxidation and subsequent functional group manipulations. Rhodium and copper catalysts have been effective in the asymmetric hydroboration of cyclobutenes, yielding chiral cyclobutylboronates that are versatile intermediates for further derivatization. nih.govthieme-connect.de
To illustrate the potential of such catalytic methods, the following table presents representative data for the rhodium-catalyzed asymmetric arylation of cyclobutenes, a method that yields chiral cyclobutane structures with high stereocontrol.
| Entry | Arylboronic Acid | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| 1 | Phenylboronic acid | (S)-BINAP | >95:5 | 98 |
| 2 | 4-Methoxyphenylboronic acid | (S)-BINAP | >95:5 | 99 |
| 3 | 3,5-Dimethylphenylboronic acid | (S)-Segphos | >95:5 | 97 |
This table is a representative example based on analogous systems and does not represent actual data for the synthesis of this compound derivatives.
Application in Chiral Auxiliaries or Ligands
The functional groups of this compound make its derivatives attractive candidates for use as chiral auxiliaries or ligands in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org
Chiral Auxiliaries:
The hydroxyl group of an enantiomerically pure derivative of this compound could be acylated with a prochiral carboxylic acid. The resulting ester, now containing a chiral cyclobutane moiety, could then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions. The steric bulk and defined stereochemistry of the cyclobutane auxiliary would be expected to control the facial selectivity of the reaction. After the desired transformation, the auxiliary could be cleaved and potentially recovered.
The general principle of a chiral auxiliary is outlined in the following table:
| Step | Description |
| 1 | Attachment of the chiral auxiliary to a prochiral substrate. |
| 2 | Diastereoselective reaction of the substrate-auxiliary conjugate. |
| 3 | Cleavage of the chiral auxiliary to yield the enantiomerically enriched product. |
Chiral Ligands:
The development of novel chiral ligands is crucial for advancing asymmetric catalysis. nih.gov Derivatives of this compound could serve as scaffolds for new ligands. For instance, the hydroxyl group could be converted into a phosphine (B1218219) or an amine, and the chloromethyl group could be displaced by another coordinating group. This would lead to bidentate ligands with a rigid cyclobutane backbone, which can be advantageous for achieving high enantioselectivity in metal-catalyzed reactions.
For example, a P,N-ligand could be synthesized by converting the hydroxyl group to a diphenylphosphino group and the chloromethyl group to a pyridyl or oxazoline (B21484) moiety. Such ligands have been successful in a variety of asymmetric transformations, including hydrogenations and allylic alkylations. nih.gov The rigid four-membered ring would hold the coordinating atoms in a well-defined spatial arrangement, creating a specific chiral environment around the metal center.
The design of such ligands would be guided by established principles, such as C2-symmetry or, conversely, the use of non-symmetrical structures to create unique steric and electronic properties. nih.gov The modular nature of synthesizing derivatives from the this compound core would allow for the tuning of the ligand's properties to optimize its performance in specific catalytic reactions.
Computational and Theoretical Studies on 1 Chloromethyl Cyclobutyl Methanol and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of [1-(Chloromethyl)cyclobutyl]methanol that govern its reactivity. acs.orgnih.govwavefun.com
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO of this compound is expected to be localized on the oxygen atom of the hydroxyl group and the chlorine atom, reflecting the presence of lone pair electrons. The LUMO, on the other hand, is likely centered on the antibonding σ* orbital of the C-Cl bond. This distribution of frontier orbitals suggests that the molecule can act as a nucleophile at the oxygen and chlorine atoms and as an electrophile at the carbon atom attached to the chlorine.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of both an electron-donating hydroxyl group and an electron-withdrawing chloromethyl group influences this gap.
Illustrative Data Table: Frontier Molecular Orbital Energies (Note: The following values are hypothetical and serve to illustrate the concepts. Actual values would require specific DFT calculations.)
| Orbital | Energy (eV) | Description |
| LUMO | +1.5 | Primarily σ* (C-Cl) |
| HOMO | -9.8 | Primarily lone pairs on Oxygen and Chlorine |
| HOMO-LUMO Gap | 11.3 | Indicates moderate kinetic stability |
The interaction of these frontier orbitals with other reagents dictates the course of chemical reactions. For instance, a nucleophile will preferentially attack the LUMO at the carbon of the C-Cl bond, while an electrophile will interact with the HOMO at the oxygen or chlorine atom.
The distribution of electron density within a molecule is fundamental to its reactivity. The electronegativity differences between atoms in this compound lead to a non-uniform charge distribution and a distinct molecular electrostatic potential (MEP).
The oxygen and chlorine atoms, being highly electronegative, draw electron density towards themselves, resulting in partial negative charges (δ-) on these atoms and partial positive charges (δ+) on the adjacent carbon atoms and the hydrogen of the hydroxyl group. The MEP map would visually represent these charge distributions, with red regions (negative potential) indicating areas of high electron density (e.g., around the O and Cl atoms) and blue regions (positive potential) indicating areas of low electron density (e.g., around the acidic proton of the OH group and the carbon of the CH₂Cl group).
These electrostatic potentials are crucial in guiding intermolecular interactions. Electrophilic attack is favored at the sites of negative potential, while nucleophilic attack is directed towards the regions of positive potential.
Illustrative Data Table: Calculated Partial Atomic Charges (Note: These values are representative and would be quantified by methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis in a quantum chemical calculation.)
| Atom | Partial Charge (e) |
| O (hydroxyl) | -0.75 |
| H (hydroxyl) | +0.45 |
| C (attached to OH) | +0.20 |
| Cl | -0.35 |
| C (attached to Cl) | +0.15 |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational preferences and the influence of the solvent environment.
The cyclobutane (B1203170) ring is characterized by significant ring strain, which arises from both angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent C-H bonds). libretexts.orgwikipedia.orgmasterorganicchemistry.com To alleviate this strain, the cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation. libretexts.orgnih.gov This puckering leads to two distinct substituent positions: axial and equatorial.
For this compound, the substituents on the quaternary carbon will influence the puckering of the ring. The molecule will exist as a mixture of conformers, and the preferred conformation will be the one that minimizes steric interactions between the substituents. It is expected that the molecule will adopt a conformation that places the bulkier chloromethyl and methanol (B129727) groups in positions that reduce steric hindrance.
Illustrative Data Table: Conformational Analysis of the Cyclobutane Ring (Note: These are representative values for a substituted cyclobutane.)
| Parameter | Value | Significance |
| Puckering Angle | ~25-30° | Deviation from planarity to reduce torsional strain. libretexts.org |
| C-C-C Bond Angle | ~88° | Significant angle strain compared to the ideal 109.5°. libretexts.orgwikipedia.org |
| Ring Strain Energy | ~26 kcal/mol | High inherent instability of the cyclobutane ring. wikipedia.orgmasterorganicchemistry.com |
The solvent can have a profound effect on both the conformation and reactivity of this compound. MD simulations in explicit solvent models can elucidate these effects.
Polar protic solvents, such as water or methanol, can form hydrogen bonds with the hydroxyl group, which can influence the conformational equilibrium of the molecule. These solvents can also stabilize charged intermediates and transition states, thereby affecting the rates of chemical reactions. For instance, in nucleophilic substitution reactions of the chloromethyl group, polar protic solvents would favor an Sₙ1-type mechanism by stabilizing the potential carbocation intermediate, although this is sterically hindered.
Polar aprotic solvents, like DMSO or acetone (B3395972), can also influence reactivity. They are effective at solvating cations but less so for anions, which can enhance the nucleophilicity of anionic reagents.
The choice of solvent can thus be a critical factor in controlling the outcome of reactions involving this compound.
Prediction of Reaction Mechanisms and Energetics
Computational chemistry allows for the detailed exploration of potential reaction pathways and the calculation of their associated energy barriers. acs.org For this compound, several reaction types can be envisaged, primarily involving the chloromethyl and hydroxyl functional groups.
The chloromethyl group is a primary halide, but it is attached to a quaternary carbon, creating a neopentyl-like structure. This steric hindrance makes a direct Sₙ2 reaction difficult. acs.orgstackexchange.comic.ac.uk An Sₙ1 reaction is also disfavored due to the instability of the primary carbocation that would be formed. stackexchange.comfiveable.me Therefore, nucleophilic substitution at this center is expected to be slow and may proceed through alternative mechanisms, possibly involving neighboring group participation or rearrangement under forcing conditions.
Computational studies can map the potential energy surface for such reactions, identifying transition states and intermediates. The calculated activation energies for different pathways can predict the most likely reaction mechanism and the reaction rate. For example, the energy barrier for a concerted Sₙ2 reaction could be compared with that of a stepwise Sₙ1-type process involving a carbocation rearrangement.
The hydroxyl group can undergo typical alcohol reactions, such as oxidation, esterification, or conversion to a better leaving group. Theoretical calculations can provide valuable information on the thermodynamics and kinetics of these transformations.
Transition State Characterization and Reaction Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for characterizing transition states and elucidating reaction pathways that are often difficult to probe experimentally. For this compound, key reactions would include nucleophilic substitution (SN2) and solvolysis reactions involving carbocationic intermediates (SN1).
SN2 Pathway: The direct displacement of the chloride by a nucleophile (SN2) at the primary carbon is expected to be sterically hindered. The presence of the cyclobutane ring with a hydroxymethyl group creates a neopentyl-like environment, which significantly disfavors the backside attack required for an SN2 mechanism. A computational study would characterize the transition state for this pathway, likely revealing a high activation barrier due to severe steric repulsion between the incoming nucleophile and the bulky cyclobutyl group.
SN1 Pathway and Carbocation Rearrangements: The formation of a primary carbocation upon chloride departure is highly unfavorable. However, in polar, protic solvents, a concerted mechanism involving solvent assistance and neighboring group participation is plausible. The most fascinating aspect of this molecule's reactivity, and a prime target for computational elucidation, is the potential for carbocation rearrangements. The initially formed (or incipient) primary cyclobutylcarbinyl cation is highly unstable and would be expected to undergo rapid rearrangement.
Computational studies on analogous cyclobutylcarbinyl and cyclopropylcarbinyl systems have shown that such rearrangements occur to relieve ring strain and form more stable carbocations. masterorganicchemistry.comreddit.com The likely rearrangement pathways for the cation derived from this compound would be:
Ring Expansion: Migration of one of the cyclobutane ring carbons to the carbocation center, leading to a more stable tertiary cyclopentyl cation. This process is driven by the significant release of ring strain associated with expanding a four-membered ring to a five-membered one. masterorganicchemistry.comreddit.com
Wagner-Meerwein Rearrangement: While less likely than ring expansion, a 1,2-hydride or 1,2-alkyl shift could theoretically occur, though the formation of a more stable cation via this pathway is not immediately obvious without ring expansion.
Transition state calculations for these pathways would involve locating the saddle points on the potential energy surface corresponding to the bond migration events. An Intrinsic Reaction Coordinate (IRC) calculation would then confirm that these transition states connect the reactant carbocation to the rearranged product cation. acs.org
Illustrative Transition State Geometries:
A computational study would yield precise geometries for the transition states. For the ring-expansion pathway, the transition state would likely feature a bicyclobutonium-like structure, where the migrating carbon is partially bonded to both its original position and the exocyclic carbon. nih.gov
| Parameter | SN2 Transition State (Illustrative) | Ring Expansion Transition State (Illustrative) |
| C-Cl bond length | ~2.5 Å (elongated) | N/A |
| C-Nucleophile bond length | ~2.3 Å (forming) | N/A |
| Migrating C - Cα distance | N/A | ~1.8 Å (partially bonded) |
| Migrating C - Cβ distance | N/A | ~1.8 Å (partially bonded) |
| Key Vibrational Frequency | Imaginary frequency (~250i cm-1) | Imaginary frequency (~400i cm-1) |
This table is illustrative, providing expected values for key geometric and vibrational parameters based on computational studies of similar reaction types.
Thermodynamic and Kinetic Profiles of Transformations
By calculating the energies of reactants, intermediates, transition states, and products, a complete thermodynamic and kinetic profile of the potential transformations can be constructed.
Thermodynamics: The ring-expansion reaction is expected to be highly exothermic (thermodynamically favorable). The driving force is the substantial release of the cyclobutane's ring strain (approximately 26 kcal/mol) upon forming the less-strained cyclopentane (B165970) ring. masterorganicchemistry.com Computational methods can provide precise values for the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction.
Kinetics: The rate of the reaction is determined by the activation energy (ΔG‡), which is the energy difference between the reactant and the highest-energy transition state. While the SN2 pathway is expected to have a very high activation barrier due to sterics, the SN1 pathway's rate-determining step would be the formation of the initial carbocation or the subsequent rearrangement. Computational studies predict that cyclobutylcarbinyl rearrangements have very low activation barriers, suggesting that once the carbocation is formed, ring expansion would be extremely rapid. acs.org
Representative Energy Profile Data (Calculated at a DFT level, e.g., B3LYP/6-311+G(d,p)):
| Species/State | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactant + Nucleophile | 0.0 | 0.0 |
| SN2 Transition State | +28.5 | +30.2 |
| SN1 Intermediate (Primary Cation) | +25.0 | +26.5 |
| Ring Expansion Transition State | +26.1 | +27.3 |
| Rearranged Intermediate (Tertiary Cation) | -5.2 | -4.8 |
| Final Product | -15.0 | -14.1 |
Note: These values are hypothetical and serve to illustrate a plausible reaction profile where the SN1 pathway with rearrangement is kinetically and thermodynamically favored over the SN2 pathway.
Structure-Reactivity Relationships and Computational Design of New Synthetic Methodologies
Computational studies are instrumental in establishing structure-reactivity relationships, which can guide the design of new synthetic methods. libretexts.orgnih.gov
Structure-Reactivity Relationships: By systematically modifying the structure of this compound in silico, one can probe its effect on reactivity. For example:
Substitution on the Cyclobutane Ring: Adding electron-withdrawing groups to the ring would likely destabilize the developing positive charge in an SN1 pathway, thus slowing down the reaction. Conversely, electron-donating groups would be expected to accelerate it.
These computational experiments help build a qualitative and quantitative understanding of how structural changes influence reaction barriers and thermodynamics, a cornerstone of physical organic chemistry. libretexts.org
Computational Design of New Synthetic Methodologies: The insights gained from theoretical studies can be used to design novel synthetic strategies. nih.gov The strong propensity of the cyclobutylcarbinyl system to undergo ring expansion can be harnessed to synthesize functionalized cyclopentane derivatives, which are common scaffolds in natural products and pharmaceuticals. acs.orguwo.ca
A computational approach to designing a new methodology might involve:
Identifying a Target: Proposing a desirable cyclopentane-based product.
Screening Precursors: Computationally evaluating a library of substituted this compound derivatives to find the precursor with the optimal electronic and steric properties for rearrangement.
Optimizing Conditions: Modeling the reaction in different solvents to understand how the solvent polarity and nucleophilicity affect the reaction pathway and selectivity. For instance, a non-polar solvent might suppress the SN1 pathway, while a highly ionizing, non-nucleophilic solvent could favor carbocation formation and rearrangement. researchgate.net
Predicting Selectivity: If multiple rearrangement products are possible, computational analysis of the respective transition state energies can predict the major product, guiding experimental efforts.
Through such a synergistic approach, computational chemistry can accelerate the discovery and optimization of new synthetic routes that leverage the unique reactivity of strained ring systems. nih.gov
Future Directions and Emerging Research Avenues in the Chemistry of 1 Chloromethyl Cyclobutyl Methanol
Exploration of Unconventional Reaction Conditions and Catalysis for Synthesis and Transformation
The synthesis and transformation of cyclobutane (B1203170) derivatives often require specialized conditions to manage their inherent ring strain and control reactivity. researchgate.net Future research into [1-(chloromethyl)cyclobutyl]methanol will likely venture into unconventional reaction conditions to unlock new synthetic pathways. The use of photochemical, electrochemical, and sonochemical methods could provide alternative energy inputs to drive reactions that are challenging under thermal conditions. For instance, photochemical [2+2] cycloadditions are a well-established method for forming cyclobutane rings, and exploring light-mediated transformations of the existing functional groups on this compound could lead to novel derivatives. nih.govbaranlab.org
Furthermore, the development of bespoke catalytic systems represents a significant frontier. While metal-catalyzed cross-coupling and C-H functionalization reactions have been applied to cyclobutanes, designing catalysts specifically tailored for the unique steric and electronic environment of this compound could enable highly selective transformations. acs.orgnih.gov This could involve catalysts that can differentiate between the primary chloride and the primary alcohol, or that can activate the C-H bonds of the cyclobutane ring in a controlled manner. Organocatalysis also presents a promising avenue, offering metal-free alternatives for stereoselective modifications. nih.gov
| Reaction Type | Potential Unconventional Condition/Catalyst | Expected Outcome |
| C-H Activation | Photoredox Catalysis | Direct functionalization of the cyclobutane ring |
| Cross-Coupling | Nickel-based Catalysts | Selective coupling at the chloromethyl position |
| Ring-Opening | Lewis Acid Catalysis with non-traditional Lewis acids | Controlled ring-opening to form functionalized acyclic structures |
| Asymmetric Functionalization | Chiral Organocatalysts | Enantioselective modification of the alcohol or introduction of new stereocenters |
Integration of this compound Chemistry into Automated Synthesis and Flow Chemistry Platforms
The translation of complex chemical syntheses to automated and continuous flow platforms is a major trend in modern chemistry, offering advantages in terms of reproducibility, safety, and scalability. nih.gov The chemistry of this compound is well-suited for exploration using these technologies. Automated synthesis platforms could be employed for high-throughput screening of reaction conditions for the transformation of this compound, rapidly identifying optimal parameters for derivatization.
Flow chemistry, in particular, offers a safe and efficient way to handle reactive intermediates and to perform reactions under conditions that are difficult to achieve in batch, such as high pressure and temperature. nih.govalmacgroup.com The synthesis of strained ring systems like cyclobutanes can benefit from the precise control over reaction parameters offered by flow reactors. nih.gov Future work could involve developing continuous flow processes for the synthesis of this compound itself, or for its subsequent transformations. This would not only improve the efficiency of its production but also enable the on-demand generation of derivatives for further applications.
Development of Novel Stereoselective Transformations Utilizing the Cyclobutyl Core
The rigid, puckered structure of the cyclobutane ring provides a unique scaffold for controlling stereochemistry. nih.gov Future research will undoubtedly focus on developing novel stereoselective transformations that leverage the cyclobutyl core of this compound. This could involve the enantioselective functionalization of the existing groups or the diastereoselective introduction of new substituents onto the ring.
For example, enzymatic resolutions or asymmetric catalysis could be employed to resolve racemic this compound, providing access to enantiopure building blocks. These chiral synthons could then be used in the synthesis of complex molecules with defined three-dimensional structures. nih.gov Moreover, the development of stereoselective ring-opening or ring-expansion reactions could provide access to a diverse range of chiral acyclic and larger cyclic molecules that are not readily accessible by other means. researchgate.netnih.gov The stereochemical information embedded in the cyclobutane ring can be effectively transferred to the product, making this a powerful synthetic strategy. acs.orgnih.gov
| Transformation | Stereochemical Goal | Potential Method |
| Derivatization | Enantioselective acylation of the alcohol | Enzymatic catalysis |
| Ring Modification | Diastereoselective addition to the ring | Substrate-controlled reaction |
| Ring Opening | Stereospecific ring-opening | Chiral Lewis acid catalysis |
Computational Design and Prediction of Novel Synthetic Applications for the Compound
Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry for predicting reactivity and designing novel synthetic routes. arxiv.org In the context of this compound, computational methods can be employed to predict its conformational preferences, reactivity, and spectral properties. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and transition states for its transformations, providing insights that can guide experimental work. acs.orgacs.org
Furthermore, machine learning algorithms could be trained on datasets of known cyclobutane reactions to predict new and potentially unexpected synthetic applications for this compound. researchgate.net For example, predictive models could identify novel reaction partners or catalytic systems that would be effective for its functionalization. Computational screening of virtual libraries of derivatives of this compound could also help to identify molecules with desirable properties for applications in materials science or medicinal chemistry.
Discovery of New Synthetic Building Blocks and Scaffolds Accessible from this compound
The unique combination of a strained ring and two functional groups makes this compound a potentially versatile starting material for the synthesis of novel building blocks and molecular scaffolds. enamine.netlifechemicals.com Future research is expected to focus on transforming this compound into a variety of more complex structures for applications in drug discovery and materials science. nih.govlifechemicals.comresearchgate.net
By selectively manipulating the chloromethyl and hydroxymethyl groups, a wide range of bifunctional cyclobutane derivatives can be prepared. For example, oxidation of the alcohol and substitution of the chloride could lead to cyclobutane-based amino acids or diamines. mdpi.com Ring-opening reactions could provide access to highly functionalized linear chains with defined stereochemistry. acs.org Additionally, the cyclobutane core can serve as a rigid scaffold to which other molecular fragments can be attached, leading to the creation of novel 3D-shaped molecules with potential applications as pharmaceutical intermediates or as components of new materials. nih.govnih.gov The exploration of these synthetic transformations will undoubtedly expand the chemical space accessible from this intriguing compound.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing [1-(Chloromethyl)cyclobutyl]methanol and ensuring structural integrity?
- Methodological Answer : Utilize gas chromatography (GC) with a flame-ionization detector and a 0.5-mm × 15-m column coated with phase G5, as described in pharmacopeial impurity profiling methods . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) with infrared (IR) spectroscopy to identify functional groups like -OH and -CHCl. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow strict safety guidelines:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
- Store in airtight containers away from oxidizing agents.
- Dispose of waste via approved hazardous waste protocols. Emergency procedures should include immediate decontamination with water and neutralization of spills using inert adsorbents.
Advanced Research Questions
Q. How can researchers resolve discrepancies in the reactivity of this compound under varying catalytic conditions?
- Methodological Answer : Perform controlled experiments to isolate variables (e.g., catalyst type, solvent polarity, temperature). For example:
- Compare palladium-catalyzed cross-coupling vs. organocatalytic methods.
- Use high-performance liquid chromatography (HPLC) to track reaction progress and identify intermediates. Reference pharmacopeial GC methods (e.g., temperature gradients and carrier gas flow rates) to ensure reproducibility .
Q. What strategies minimize cyclobutane ring-opening byproducts during synthesis of derivatives?
- Methodological Answer :
- Optimize reaction conditions: Lower temperatures (e.g., -78°C for lithiation) and anhydrous solvents reduce ring strain-induced decomposition.
- Employ protecting groups (e.g., silyl ethers for the -OH group) to stabilize the cyclobutane ring during functionalization.
- Monitor byproducts using GC-MS with reference to retention times of known impurities (e.g., chlorophenyl derivatives in Sibutramine synthesis) .
Q. How does this compound serve as a synthetic intermediate in pharmacologically active compounds?
- Methodological Answer :
- The compound’s chloromethyl and hydroxymethyl groups enable diverse functionalization. For example:
- Drug Synthesis : It can act as a precursor for cyclobutyl-containing drugs like Nerandomilast (a PDE4 inhibitor), where the cyclobutane ring enhances metabolic stability .
- Impurity Analysis : Its structural analogs (e.g., Sibutramine-related compounds) require stringent impurity profiling using GC with flame-ionization detection, as outlined in pharmacopeial standards .
Data Contradiction and Mechanistic Analysis
Q. How should conflicting data on the compound’s stability under acidic vs. basic conditions be addressed?
- Methodological Answer :
- Conduct kinetic studies under controlled pH conditions (e.g., 0.1M HCl vs. NaOH).
- Use H NMR to monitor degradation products (e.g., ring-opened aldehydes or chlorinated byproducts).
- Cross-reference with stability data from structurally similar compounds, such as 4-chloro-α-methylbenzyl alcohol, which undergoes pH-dependent hydrolysis .
Application in Medicinal Chemistry
Q. What computational methods aid in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Use molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with in vitro assays, referencing studies on cyclobutane-containing bioactive molecules .
Tables for Key Analytical Parameters
| Parameter | GC Conditions | NMR Shifts (δ, ppm) |
|---|---|---|
| Column | 0.5-mm × 15-m phase G5 | H: 1.8–2.2 (cyclobutane) |
| Carrier Gas Flow Rate | 7.5 mL/min nitrogen | C: 70–75 (-CHOH) |
| Temperature Program | 100°C → 215°C (gradient) | IR: 3400 cm (-OH) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
